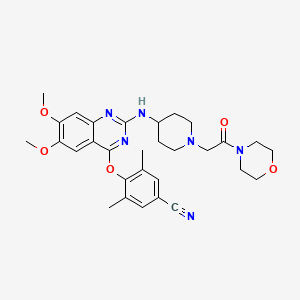

HIV-1 inhibitor-29

Description

Structure

3D Structure

Properties

Molecular Formula |

C30H36N6O5 |

|---|---|

Molecular Weight |

560.6 g/mol |

IUPAC Name |

4-[6,7-dimethoxy-2-[[1-(2-morpholin-4-yl-2-oxoethyl)piperidin-4-yl]amino]quinazolin-4-yl]oxy-3,5-dimethylbenzonitrile |

InChI |

InChI=1S/C30H36N6O5/c1-19-13-21(17-31)14-20(2)28(19)41-29-23-15-25(38-3)26(39-4)16-24(23)33-30(34-29)32-22-5-7-35(8-6-22)18-27(37)36-9-11-40-12-10-36/h13-16,22H,5-12,18H2,1-4H3,(H,32,33,34) |

InChI Key |

GGMBYLKLQQWUTO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1OC2=NC(=NC3=CC(=C(C=C32)OC)OC)NC4CCN(CC4)CC(=O)N5CCOCC5)C)C#N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of HIV-1 Inhibitor PF-3450074 (PF74)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

PF-3450074 (PF74) is a potent small-molecule inhibitor of Human Immunodeficiency Virus type 1 (HIV-1) that targets the viral capsid protein (CA). It exhibits a unique, concentration-dependent dual mechanism of action, interfering with both early and late stages of the viral lifecycle. At lower concentrations, PF74 competitively inhibits the binding of essential host factors to the viral capsid, thereby disrupting nuclear entry and integration. At higher concentrations, it destabilizes the capsid, leading to premature uncoating and inhibition of reverse transcription. This document provides a comprehensive overview of the mechanism of action of PF74, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant pathways and workflows.

Core Mechanism of Action

PF74 exerts its antiviral activity by directly binding to a highly conserved pocket on the HIV-1 capsid protein. This binding site is located at the interface between the N-terminal domain (NTD) and the C-terminal domain (CTD) of adjacent CA subunits within the assembled capsid hexamer.[1][2][3] This strategic location allows PF74 to interfere with critical viral processes in a concentration-dependent manner.

Bimodal Inhibition

The inhibitory effects of PF74 are bimodal, with distinct mechanisms dominating at different concentration ranges:

-

Low Concentrations (≤ 2 µM): At sub-micromolar to low micromolar concentrations, PF74 primarily acts by competing with host-cell proteins that are essential for the early stages of infection.[4][5] Specifically, PF74 competitively inhibits the binding of Cleavage and Polyadenylation Specificity Factor 6 (CPSF6) and Nucleoporin 153 (NUP153) to the same pocket on the viral capsid.[6][7] The disruption of these interactions impairs the proper trafficking of the pre-integration complex (PIC) to the nucleus and subsequent integration of the viral DNA into the host genome.[8]

-

High Concentrations (≥ 10 µM): At higher concentrations, PF74 appears to induce premature and aberrant disassembly of the viral capsid, a process known as uncoating.[4][8] This accelerated uncoating disrupts the carefully orchestrated process of reverse transcription, which normally occurs within the protective confines of the capsid. The premature exposure of the viral replication machinery to the cytoplasm leads to the inhibition of viral DNA synthesis.[8]

Modulation by Host Factors

The antiviral activity of PF74 is also influenced by other host factors, notably Cyclophilin A (CypA). The interaction of CypA with the viral capsid can modulate the inhibitory potency of PF74.[6]

Quantitative Data

The following tables summarize the key quantitative metrics for the activity and binding of PF74.

| Parameter | Cell Line/System | Value | Reference(s) |

| EC50 | TZM-GFP cells | 0.61 µM | [9] |

| TZM-GFP cells | 0.70 µM | [3] | |

| SupT1 cells | ~0.3 µM | [8] | |

| Various HIV isolates | 8-640 nM | [7] | |

| IC50 | HIV-1 BaL in TZM-bl cells | 0.9 ± 0.5 µM | [7] |

| (S)-PF74 in HEK293T cells | 1.5 µM | ||

| (R)-PF74 in HEK293T cells | 19 µM | ||

| CC50 | TZM-GFP cells | 76 µM | [3][9] |

| TZM-bl cells | 90.5 ± 5.9 µM | [7] |

Table 1: Cellular Activity of PF74. EC50 (50% effective concentration), IC50 (50% inhibitory concentration), and CC50 (50% cytotoxic concentration) values for PF74 in various cell-based assays.

| Binding Partner | Method | K_d_ | Reference(s) |

| CA Hexamer (Wild-Type) | Isothermal Titration Calorimetry (ITC) | 262 nM | [1] |

| Isothermal Titration Calorimetry (ITC) | 0.05 µM | [2] | |

| CA Hexamer (4Mut) | Isothermal Titration Calorimetry (ITC) | 0.22 µM | [2] |

| CA Hexamer (5Mut) | Isothermal Titration Calorimetry (ITC) | 0.72 µM | [2] |

| Unassembled CA | Isothermal Titration Calorimetry (ITC) | ~4 µM | [1] |

| Isolated NTD | Isothermal Titration Calorimetry (ITC) | ~4 µM | [1] |

Table 2: Binding Affinity of PF74. Dissociation constants (K_d_) for the interaction of PF74 with different forms of the HIV-1 capsid protein (CA).

Signaling Pathways and Experimental Workflows

PF74 Mechanism of Action Pathway

Caption: Dual mechanism of action of PF74 at low and high concentrations.

Cyclosporin A (CsA) Washout Assay Workflow

Caption: Workflow for the Cyclosporin A (CsA) washout assay to measure HIV-1 uncoating kinetics.

Experimental Protocols

HIV-1 Infection Assay (TZM-GFP/bl Cells)

This assay quantifies the antiviral activity of a compound by measuring the inhibition of HIV-1 infection in a reporter cell line.

Materials:

-

TZM-GFP or TZM-bl cells

-

96-well cell culture plates

-

HIV-1 stock (e.g., NL4-3)

-

PF74 stock solution (in DMSO)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Luciferase assay reagent (for TZM-bl cells)

-

Flow cytometer (for TZM-GFP cells)

Protocol:

-

Seed TZM-GFP or TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well.[3]

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of PF74 in cell culture medium. The final DMSO concentration should be kept constant across all wells.

-

Remove the old medium from the cells and add the medium containing the PF74 dilutions. Include a "no drug" (DMSO only) control.

-

Incubate for 24 hours.

-

Infect the cells with a predetermined amount of HIV-1 stock (e.g., MOI of 0.1).[3]

-

Incubate for an additional 48 hours.

-

For TZM-bl cells, lyse the cells and measure luciferase activity according to the manufacturer's instructions.

-

For TZM-GFP cells, harvest the cells and quantify the percentage of GFP-positive cells using a flow cytometer.

-

Calculate the EC50 value by plotting the percentage of inhibition against the log of the PF74 concentration and fitting the data to a dose-response curve.

Cyclosporin A (CsA) Washout Assay

This cell-based assay monitors the kinetics of HIV-1 capsid uncoating.[10]

Materials:

-

Owl Monkey Kidney (OMK) cells

-

HIV-1 GFP reporter virus

-

Cyclosporin A (CsA)

-

PF74 or other test compounds

-

Flow cytometer

Protocol:

-

Infect OMK cells with the HIV-1 GFP reporter virus in the presence of CsA.[10] CsA blocks the host restriction factor TRIM-CypA, allowing the virus to infect.

-

At various time points post-infection (e.g., 0, 1, 2, 4, 6 hours), wash out the CsA from the cells.

-

The removal of CsA allows TRIM-CypA to bind to any remaining intact (coated) viral capsids, thereby inhibiting their infection.[10]

-

Continue to incubate the cells for a total of 48 hours post-infection.

-

Determine the percentage of GFP-positive (infected) cells by flow cytometry.[11]

-

The rate of uncoating is inferred from the increase in the percentage of infected cells at later washout time points, as more viruses will have uncoated and become resistant to TRIM-CypA restriction.

-

To test the effect of PF74, the compound is added at the time of infection, and the washout kinetics are compared to a control without the inhibitor.

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to measure the binding affinity of PF74 to the HIV-1 capsid protein.

Materials:

-

Isothermal titration calorimeter

-

Purified, stabilized HIV-1 CA hexamers

-

PF74 solution

-

ITC buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl)

Protocol:

-

Dialyze the purified CA hexamers and the PF74 solution against the same ITC buffer to minimize buffer mismatch effects.

-

Load the CA hexamer solution (e.g., 200 µM) into the sample cell of the calorimeter.

-

Load the PF74 solution (e.g., 30 µM) into the titration syringe.

-

Set the experimental parameters, including temperature (e.g., 20°C), injection volume, and spacing between injections.

-

Initiate the titration. A series of small injections of PF74 into the CA hexamer solution will be performed.

-

The heat change associated with each injection is measured.

-

The resulting data (heat change per injection versus molar ratio of ligand to protein) is fitted to a binding model to determine the dissociation constant (K_d_), stoichiometry (n), and enthalpy of binding (ΔH).

Conclusion

PF-3450074 is a well-characterized inhibitor of HIV-1 with a novel and complex mechanism of action targeting the viral capsid. Its bimodal, concentration-dependent activity, involving both the disruption of host factor interactions and the induction of premature uncoating, makes it a valuable tool for studying the intricacies of the HIV-1 replication cycle. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in the field of antiretroviral drug development. Further investigation into the structural and molecular details of PF74's interactions with the viral capsid and host factors will continue to inform the design of next-generation capsid-targeting inhibitors.

References

- 1. pnas.org [pnas.org]

- 2. HIV-1 Resistance to the Capsid-Targeting Inhibitor PF74 Results in Altered Dependence on Host Factors Required for Virus Nuclear Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. PF74 Reinforces the HIV-1 Capsid To Impair Reverse Transcription-Induced Uncoating - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cris.bgu.ac.il [cris.bgu.ac.il]

- 6. The cyclosporin A washout assay to detect HIV-1 uncoating in infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. journals.asm.org [journals.asm.org]

- 9. Chemical Profiling of HIV-1 Capsid-Targeting Antiviral PF74 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The CsA washout assay to detect HIV-1 uncoating in infected cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scholars.northwestern.edu [scholars.northwestern.edu]

An In-depth Technical Guide to the Discovery and Synthesis of the HIV-1 Capsid Inhibitor GSK878

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of GSK878, a potent, second-generation HIV-1 capsid inhibitor with a quinazolinone scaffold. GSK878 targets the highly conserved HIV-1 capsid protein (CA), interfering with multiple stages of the viral life cycle, including nuclear entry and capsid core stability. This document details the synthetic route, summarizes key quantitative antiviral data, and provides in-depth experimental protocols for the evaluation of this and similar compounds. The information presented is intended to support further research and development of novel antiretroviral agents targeting the HIV-1 capsid.

Introduction

The human immunodeficiency virus type 1 (HIV-1) capsid protein (CA) is a critical structural component of the virus that plays a multifaceted role throughout the viral life cycle.[1] The capsid core, a fullerene cone composed of CA hexamers and pentamers, encases the viral genome and essential enzymes. The dynamic assembly and disassembly of this core are crucial for reverse transcription, nuclear import of the pre-integration complex, and viral maturation.[1] Consequently, the HIV-1 capsid has emerged as a promising target for antiretroviral therapy.

GSK878 is a novel, potent, and long-acting HIV-1 capsid inhibitor that belongs to a class of compounds featuring a quinazolinone core.[2] It binds to a conserved pocket at the interface of two adjacent CA monomers within the hexamer, a site also targeted by other notable capsid inhibitors like PF-74 and lenacapavir.[1][3] By binding to this pocket, GSK878 stabilizes the capsid core, leading to premature uncoating or altered core stability, which ultimately disrupts viral replication.[1][4] This guide provides a detailed examination of the discovery, synthesis, and biological characterization of GSK878.

Discovery and Synthesis

The development of GSK878 stemmed from the exploration of quinazolinone-based scaffolds as potent HIV-1 capsid inhibitors. This class of compounds has been shown to tolerate a wide range of structural modifications while maintaining picomolar potency against HIV-1 infection in vitro.[2]

Synthesis of GSK878

The synthesis of GSK878 is achieved through a multi-step process. The following protocol is a general representation based on similar quinazolinone-based inhibitor syntheses and should be adapted based on the specific details in the cited literature.

Experimental Protocol: Synthesis of GSK878

-

Step 1: Synthesis of the Quinazolinone Core. The synthesis typically begins with the construction of the quinazolinone scaffold. This can be achieved through a multi-component reaction involving an appropriate anthranilic acid derivative, an aldehyde, and an amine.

-

Step 2: Functionalization of the Quinazolinone Core. The core structure is then functionalized through a series of reactions to introduce the necessary side chains that contribute to the inhibitor's potency and pharmacokinetic properties. This may involve N-alkylation, Suzuki coupling, or other cross-coupling reactions to attach aromatic and heterocyclic moieties.

-

Step 3: Final Assembly and Purification. The final steps involve the coupling of all fragments to yield the GSK878 molecule. The crude product is then purified using chromatographic techniques such as column chromatography or preparative HPLC to yield the final compound with high purity.

Note: For a detailed, step-by-step synthesis protocol, please refer to the supporting information of Gillis et al., J Med Chem. 2023 Feb 9;66(3):1941-1954.[2]

Mechanism of Action

GSK878 exerts its antiviral activity by targeting the HIV-1 capsid protein and disrupting multiple stages of the viral life cycle. It has a dual mechanism of action, affecting both early and late stages of replication, with its primary potency derived from its impact on the early stages.[1][3]

-

Early Stage Inhibition: GSK878 binds to the interface of CA monomers within the viral capsid core. This interaction stabilizes the core, preventing its timely disassembly. This disruption has two major consequences:

-

Inhibition of Nuclear Entry: The altered stability of the capsid core interferes with the proper trafficking of the pre-integration complex to the nucleus.[1][4]

-

Blockade of Integration: The failure of the capsid core to properly uncoat prevents the release of the viral DNA, thereby inhibiting its integration into the host cell genome.[1][5]

-

-

Late Stage Inhibition: GSK878 also affects the assembly and maturation of new virions, leading to the production of non-infectious viral particles.[1]

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action of GSK878 in the early stages of the HIV-1 replication cycle.

Caption: Mechanism of action of GSK878 in the early stages of HIV-1 replication.

Quantitative Data

GSK878 demonstrates potent antiviral activity against a broad range of HIV-1 strains, including those with resistance to other classes of antiretroviral drugs. The following tables summarize key quantitative data from various in vitro assays.

Table 1: Antiviral Activity of GSK878 against Laboratory-Adapted HIV-1 Strains

| Virus Strain | Mean EC50 (nM) ± SD |

| NL4-3 | 0.052 (0.060, 0.044) |

| BaL | 0.022 ± 0.005 |

| Mean | 0.081 ± 0.068 |

Data from antiviral assays in MT-2 cells.[1]

Table 2: Antiviral Activity of GSK878 against a Panel of Chimeric HIV-1 Viruses with Diverse Gag-PR Sequences

| HIV-1 Clade | Number of Viruses | Mean EC50 (nM) ± SD | EC50 Range (nM) |

| A | 5 | 0.085 ± 0.027 | 0.054 - 0.121 |

| B | 15 | 0.091 ± 0.048 | 0.028 - 0.201 |

| C | 15 | 0.103 ± 0.054 | 0.046 - 0.251 |

| F | 1 | 0.078 | N/A |

| G | 2 | 0.081 ± 0.024 | 0.064 - 0.098 |

| CRF_AE | 10 | 0.092 ± 0.049 | 0.045 - 0.187 |

| Overall | 48 | 0.094 ± 0.049 | 0.028 - 0.251 |

Data from antiviral assays in MT-2 cells using recombinant NLRepRluc viruses.[1]

Table 3: Inhibition Profile of GSK878 in Early and Late HIV-1 Replication Steps

| Assay | EC50 (nM) ± SD |

| Early Stage (Pre-integration) | 0.063 ± 0.021 |

| Late Stage (Post-integration, p24 release) | 1.90 ± 0.23 |

The approximately 30-fold higher potency in the early stage indicates this is the primary driver of its antiviral activity.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of GSK878.

Antiviral Susceptibility Assay in MT-2 Cells

This protocol describes a cell-based assay to determine the 50% effective concentration (EC50) of an antiviral compound.

Experimental Workflow Diagram

Caption: Workflow for the HIV-1 antiviral susceptibility assay.

Protocol:

-

Cell Preparation: Seed MT-2 cells in 96-well microtiter plates at a density of 1 x 10^4 cells per well in RPMI 1640 medium supplemented with 10% fetal bovine serum.

-

Compound Preparation: Prepare serial dilutions of GSK878 in the appropriate solvent (e.g., DMSO) and then further dilute in culture medium.

-

Infection: Infect the MT-2 cells with a replication-competent HIV-1 reporter virus (e.g., NLRepRluc-WT) at a predetermined multiplicity of infection (MOI).

-

Treatment: Immediately after infection, add the serially diluted GSK878 to the wells. Include appropriate controls (virus only, cells only, and a reference inhibitor).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Measurement of Viral Replication: Measure the activity of the reporter gene (e.g., Renilla luciferase) according to the manufacturer's instructions.

-

Data Analysis: Calculate the 50% effective concentration (EC50) by fitting the dose-response data to a four-parameter logistic equation.

Quantification of HIV-1 Replication Intermediates by qPCR

This protocol details the use of quantitative PCR (qPCR) to measure the levels of late reverse transcripts, 2-LTR circles, and integrated provirus in infected cells treated with an inhibitor.[6][7]

Experimental Workflow Diagram

Caption: Workflow for quantifying HIV-1 replication intermediates by qPCR.

Protocol:

-

Infection and Treatment: Infect MT-2 cells with a VSV-G pseudotyped HIV-1 reporter virus. Treat the infected cells with a range of concentrations of GSK878.

-

Cell Harvesting: Harvest the cells at specific time points post-infection to measure different replication intermediates:

-

12 hours: For late reverse transcription products.

-

24 hours: For 2-LTR circles.

-

48 hours: For integrated provirus.

-

-

DNA Extraction: Extract total cellular DNA from the harvested cells using a commercial DNA extraction kit.

-

qPCR: Perform quantitative PCR using specific primer-probe sets for each replication intermediate. Also, use primers for a housekeeping gene (e.g., GAPDH) for normalization.

-

Late Reverse Transcripts: Primers targeting the late reverse transcription products.

-

2-LTR Circles: Primers that amplify the junction of the two long terminal repeats.[6]

-

Integrated Provirus: An Alu-Gag nested PCR approach is commonly used, where the first round of PCR uses a forward primer for the human Alu repeat and a reverse primer in the HIV-1 Gag gene. The second round is a quantitative PCR using primers and a probe specific to the LTR region.[8]

-

-

Data Analysis: Quantify the copy number of each replication intermediate relative to the housekeeping gene. Determine the dose-dependent inhibition of each step by GSK878.

Conclusion

GSK878 is a highly potent HIV-1 capsid inhibitor that represents a significant advancement in the development of novel antiretroviral therapies. Its unique mechanism of action, targeting the viral capsid, provides a new avenue for treating HIV-1 infection, including infections with strains resistant to existing drug classes. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate further research into this promising class of inhibitors and to aid in the discovery and development of the next generation of antiretroviral drugs.

References

- 1. Antiviral Properties of HIV-1 Capsid Inhibitor GSK878 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potent Long-Acting Inhibitors Targeting the HIV-1 Capsid Based on a Versatile Quinazolin-4-one Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiviral Properties of HIV-1 Capsid Inhibitor GSK878 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The HIV-1 Capsid-Targeted Inhibitor GSK878 Alters Selection of Target Sites for HIV DNA Integration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Real-Time PCR Analysis of HIV-1 Replication Post-entry Events - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative PCR used to Assess HIV-1 Integration and 2-LTR Circle Formation in Human Macrophages, Peripheral Blood Lymphocytes and a CD4+ Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 8. integratedhivpcr.ugent.be [integratedhivpcr.ugent.be]

In-Depth Technical Guide: Target Identification and Validation of HIV-1 Inhibitor-29

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the target identification and validation of HIV-1 inhibitor-29 (also identified as compound 14d2). This small molecule has been characterized as a potent non-nucleoside reverse transcriptase inhibitor (NNRTI). This document outlines the quantitative metrics of its antiviral activity, detailed experimental protocols for its characterization, and visual representations of its mechanism of action within the context of the HIV-1 life cycle and the experimental workflows for its validation.

Introduction

The development of novel antiretroviral agents remains a critical component of the global strategy to combat Human Immunodeficiency Virus Type 1 (HIV-1). Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of combination antiretroviral therapy (cART). They function by allosterically binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), inducing a conformational change that inhibits the conversion of the viral RNA genome into double-stranded DNA, a crucial step in the viral life cycle. This compound has emerged from discovery efforts as a promising diarylpyrimidine derivative with potent anti-HIV-1 activity and a favorable resistance profile.

Target Identification

The primary molecular target of this compound has been identified as the HIV-1 Reverse Transcriptase . This was confirmed through enzymatic assays that directly measure the inhibition of the enzyme's activity in the presence of the compound. The inhibitor belongs to the diarylpyrimidine class of NNRTIs, which are known to bind to the non-nucleoside inhibitor binding pocket (NNIBP) of the reverse transcriptase.

Quantitative Data Summary

The antiviral potency and cytotoxicity of this compound have been quantified through cell-based assays. The key parameters are summarized in the table below.

| Parameter | Description | Value | Reference |

| EC50 (HIV-1 IIIB) | The concentration of the compound that inhibits 50% of viral replication in MT-4 cells infected with the HIV-1 IIIB strain. | 2.18 µM | [1][2] |

| EC50 (F227L/V106A) | The concentration of the compound that inhibits 50% of viral replication in MT-4 cells infected with a resistant HIV-1 strain containing the F227L and V106A mutations in the reverse transcriptase. | 0.974 µM | [1][2] |

| CC50 (MT-4 cells) | The concentration of the compound that reduces the viability of MT-4 cells by 50%. | 211 µM | [1][2] |

| Selectivity Index (SI) | The ratio of CC50 to EC50 (for HIV-1 IIIB), indicating the therapeutic window of the compound. | > 96 | Calculated from[1][2] |

Detailed Experimental Protocols

The following sections describe the methodologies used to determine the quantitative data presented above and to validate the target of this compound.

Anti-HIV-1 Assay (EC50 Determination)

This protocol describes the determination of the 50% effective concentration (EC50) of this compound against wild-type and mutant HIV-1 strains in a cell-based assay.

Materials:

-

MT-4 cells

-

HIV-1 viral stock (e.g., IIIB strain, F227L/V106A mutant)

-

This compound (dissolved in DMSO)

-

Culture medium (e.g., RPMI 1640 with 10% fetal bovine serum)

-

96-well microtiter plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solybilizing agent (e.g., acidic isopropanol)

-

Microplate reader

Procedure:

-

Seed MT-4 cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

-

Prepare serial dilutions of this compound in culture medium.

-

Add 100 µL of the diluted compound to the wells containing the cells. Include wells with no compound as virus controls and wells with no cells as background controls.

-

Add a predetermined amount of HIV-1 viral stock to each well, except for the mock-infected control wells.

-

Incubate the plates for 5 days at 37°C in a humidified atmosphere with 5% CO2.

-

After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Add 100 µL of a solubilizing agent to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The percentage of protection is calculated using the following formula: % Protection = [(OD_treated - OD_virus_control) / (OD_cell_control - OD_virus_control)] x 100.

-

The EC50 value is determined by plotting the percentage of protection against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Cytotoxicity Assay (CC50 Determination)

This protocol outlines the procedure for determining the 50% cytotoxic concentration (CC50) of this compound.

Materials:

-

MT-4 cells

-

This compound (dissolved in DMSO)

-

Culture medium

-

96-well microtiter plates

-

MTT reagent

-

Solybilizing agent

-

Microplate reader

Procedure:

-

Seed MT-4 cells into 96-well plates at a density of 1 x 10^4 cells/well.

-

Prepare serial dilutions of this compound in culture medium.

-

Add the diluted compound to the wells. Include wells with cells and no compound as controls.

-

Incubate the plates for 5 days at 37°C in a humidified atmosphere with 5% CO2.

-

Perform the MTT assay as described in section 4.1 (steps 6-8).

-

The percentage of cytotoxicity is calculated using the formula: % Cytotoxicity = [1 - (OD_treated / OD_cell_control)] x 100.

-

The CC50 value is determined by plotting the percentage of cytotoxicity against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

HIV-1 Reverse Transcriptase Inhibition Assay

This protocol provides a general method for confirming the direct inhibition of HIV-1 RT activity.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

This compound

-

Assay buffer (containing Tris-HCl, MgCl2, DTT, KCl)

-

Poly(rA) template and oligo(dT) primer

-

[³H]-dTTP (radiolabeled deoxythymidine triphosphate) or a non-radioactive detection system

-

Microplates (e.g., 96-well)

-

Scintillation counter or appropriate plate reader for non-radioactive methods

Procedure:

-

Prepare a reaction mixture containing the assay buffer, poly(rA) template, and oligo(dT) primer.

-

Add serial dilutions of this compound to the wells of the microplate.

-

Add the recombinant HIV-1 RT enzyme to each well.

-

Initiate the reaction by adding [³H]-dTTP.

-

Incubate the plate at 37°C for 1 hour.

-

Stop the reaction by adding cold trichloroacetic acid (TCA).

-

Precipitate the newly synthesized DNA onto filter mats.

-

Wash the filter mats to remove unincorporated [³H]-dTTP.

-

Measure the radioactivity of the incorporated [³H]-dTTP using a scintillation counter.

-

The percentage of inhibition is calculated relative to a control reaction with no inhibitor. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by dose-response curve analysis.

Visualizations

Signaling Pathway: HIV-1 Life Cycle and Point of Inhibition

The following diagram illustrates the major steps in the HIV-1 life cycle and highlights the specific stage at which this compound acts.

Caption: HIV-1 life cycle showing inhibition of reverse transcription by this compound.

Experimental Workflow: Target Validation

This diagram outlines the logical workflow for the identification and validation of this compound as an NNRTI.

Caption: Workflow for the target identification and validation of this compound.

Conclusion

This compound (compound 14d2) is a potent non-nucleoside reverse transcriptase inhibitor with significant activity against both wild-type and resistant strains of HIV-1. Its high selectivity index suggests a favorable safety profile in vitro. The methodologies described in this guide provide a robust framework for the characterization of novel NNRTI candidates. Further studies, including in vivo efficacy and pharmacokinetic profiling, are warranted to fully elucidate the therapeutic potential of this compound.

References

In Vitro Antiviral Activity of a Novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor

An In-Depth Technical Guide

This document provides a comprehensive overview of the in vitro antiviral activity of a novel, potent, next-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), herein referred to as HIV-1 inhibitor-29. This guide is intended for researchers, scientists, and drug development professionals engaged in the field of HIV-1 therapeutics. The data and protocols presented are synthesized from publicly available information on well-characterized NNRTIs, such as AIC292, and are intended to serve as a representative example for a compound of this class.

Quantitative Antiviral Activity

The in vitro antiviral potency of this compound was evaluated in a variety of cell-based and cell-free assays against different strains of HIV-1. The key quantitative metrics, including the 50% effective concentration (EC50), 50% inhibitory concentration (IC50), and 50% cytotoxic concentration (CC50), are summarized below.

| Assay Type | HIV-1 Strain | Cell Line/System | Parameter | Value (nM) | Reference Compound (Value, nM) |

| Cell-Based Antiviral Assay | HIV-1 LAI | MT-4 cells | EC50 | 0.9 - 1.9 | Efavirenz (0.1 - 0.8) |

| Cell-Based Antiviral Assay | HIV-1 NL4-3 | MT-4 cells | EC50 | 0.9 - 1.9 | Efavirenz (0.1 - 0.8) |

| Cell-Based Antiviral Assay | HIV-1 LAI | Human PBMCs | EC50 | 0.9 - 1.9 | Efavirenz (0.1 - 0.8) |

| Cell-Based Antiviral Assay | HIV-1 NL4-3 | Human PBMCs | EC50 | 0.9 - 1.9 | Efavirenz (0.1 - 0.8) |

| Cell-Free Enzyme Assay | Recombinant HIV-1 RT | N/A | IC50 | 38 | Efavirenz (36) |

| Cytotoxicity Assay | Various | Cell lines | CC50 | > 20,000 | N/A |

Table 1: Summary of In Vitro Antiviral Activity of this compound. Data presented are representative of a novel NNRTI and are based on reported values for compounds like AIC292[1].

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Cell-Based Antiviral Assays

Objective: To determine the effective concentration of this compound that inhibits viral replication by 50% (EC50) in a cellular context.

Methodology:

-

Cell Culture: Human T-lymphoid MT-4 cells or peripheral blood mononuclear cells (PBMCs) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.

-

Virus Stocks: Laboratory-adapted HIV-1 strains (e.g., LAI, NL4-3) are propagated in MT-4 cells, and the virus titer is determined.

-

Antiviral Assay:

-

Cells are seeded in 96-well plates.

-

Serial dilutions of this compound are added to the wells.

-

Cells are infected with a known multiplicity of infection (MOI) of HIV-1.

-

The plates are incubated at 37°C in a 5% CO2 incubator for 3-5 days.

-

-

Readout: Viral replication is quantified by measuring a viral marker, such as p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA) or by assessing the cytopathic effect of the virus using a colorimetric assay (e.g., MTT assay)[2].

-

Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition of viral replication against the log concentration of the inhibitor and fitting the data to a sigmoidal dose-response curve.

Cell-Free Reverse Transcriptase (RT) Inhibition Assay

Objective: To determine the concentration of this compound that inhibits the enzymatic activity of recombinant HIV-1 reverse transcriptase by 50% (IC50).

Methodology:

-

Reagents: Recombinant HIV-1 RT, a poly(rA)-oligo(dT) template-primer, and radiolabeled or fluorescently labeled deoxynucleoside triphosphates (dNTPs) are used.

-

Assay Procedure:

-

Serial dilutions of this compound are prepared.

-

The inhibitor is incubated with recombinant HIV-1 RT.

-

The reverse transcription reaction is initiated by adding the template-primer and labeled dNTPs.

-

The reaction is allowed to proceed at 37°C for a defined period.

-

-

Readout: The amount of newly synthesized DNA is quantified by measuring the incorporation of the labeled dNTPs. This can be done using scintillation counting for radiolabeled dNTPs or fluorescence detection.

-

Data Analysis: The IC50 value is determined by plotting the percentage of RT inhibition against the log concentration of the inhibitor and fitting the data to a dose-response curve.

Cytotoxicity Assay

Objective: To determine the concentration of this compound that reduces cell viability by 50% (CC50).

Methodology:

-

Cell Culture: A panel of cell lines (e.g., MT-4, PBMCs) are cultured as described above.

-

Assay Procedure:

-

Cells are seeded in 96-well plates.

-

Serial dilutions of this compound are added to the wells.

-

The plates are incubated at 37°C in a 5% CO2 incubator for the same duration as the antiviral assay.

-

-

Readout: Cell viability is assessed using a colorimetric assay such as the MTT assay, which measures the metabolic activity of viable cells.

-

Data Analysis: The CC50 value is calculated by plotting the percentage of cell viability against the log concentration of the inhibitor. The therapeutic index (TI) is then calculated as the ratio of CC50 to EC50.

Mechanism of Action and Signaling Pathways

This compound is a non-nucleoside reverse transcriptase inhibitor. NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, which is distinct from the active site where nucleoside reverse transcriptase inhibitors (NRTIs) bind. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA.

Experimental Workflow for Antiviral Screening

The general workflow for screening and characterizing novel HIV-1 inhibitors like inhibitor-29 involves a multi-step process, starting from initial high-throughput screening to more detailed mechanistic studies.

Resistance Profile

A critical aspect of NNRTI development is understanding the potential for the emergence of drug-resistant viral strains. This compound has been evaluated against a panel of HIV-1 strains harboring common NNRTI resistance-associated mutations (RAMs).

| Mutation | Fold Change in EC50 |

| K103N | < 5 |

| Y181C | < 5 |

| G190A | < 5 |

| L100I | Hypersusceptible |

Table 2: Activity of this compound against NNRTI-Resistant HIV-1 Variants. Fold change is relative to the wild-type virus. Data are representative of a novel NNRTI and are based on reported values for compounds like AIC292[1].

The favorable resistance profile, particularly the activity against common RAMs and the hypersusceptibility of the L100I mutant, suggests that this compound may have a higher genetic barrier to resistance compared to earlier-generation NNRTIs.

Conclusion

This compound demonstrates potent and selective in vitro antiviral activity against a broad range of HIV-1 strains, including those resistant to currently available NNRTIs. Its mechanism of action as an allosteric inhibitor of reverse transcriptase is well-defined. The comprehensive in vitro characterization presented in this guide supports the continued development of this compound as a promising candidate for the treatment of HIV-1 infection. Further studies are warranted to evaluate its in vivo efficacy, pharmacokinetic properties, and safety profile.

References

Structural Analysis of the HIV-1 Reverse Transcriptase in Complex with Inhibitor-29: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth structural and functional analysis of the complex formed between the Human Immunodeficiency Virus Type 1 (HIV-1) Reverse Transcriptase (RT) and the non-nucleoside reverse transcriptase inhibitor (NNRTI) designated as "HIV-1 inhibitor-29" (also identified as compound 14d2 in scientific literature). This document outlines the inhibitor's biological activity, its binding mode as elucidated by molecular modeling, and the experimental protocols for its synthesis and evaluation.

Introduction to this compound

This compound is a potent diarylpyrimidine-based NNRTI.[1] NNRTIs are a critical class of antiretroviral drugs that allosterically inhibit HIV-1 RT, a key enzyme responsible for converting the viral RNA genome into double-stranded DNA, a crucial step in the viral replication cycle. This compound has demonstrated significant potency against wild-type HIV-1 and certain drug-resistant strains, making it a subject of interest in the ongoing efforts to develop more effective antiretroviral therapies.

Quantitative Biological Activity

The biological activity of this compound has been characterized by its half-maximal effective concentration (EC50) against viral replication and its half-maximal cytotoxic concentration (CC50) in cell culture. This data provides a quantitative measure of the inhibitor's potency and therapeutic window.

| Parameter | Value (μM) | Description |

| EC50 (HIV-1 IIIB) | 2.18 | The concentration of the inhibitor that reduces the replication of the wild-type HIV-1 IIIB strain by 50%.[1] |

| EC50 (F227L/V106A) | 0.974 | The concentration of the inhibitor that reduces the replication of the drug-resistant HIV-1 strain with F227L and V106A mutations in the reverse transcriptase by 50%.[1] |

| CC50 (MT-4 cells) | 211 | The concentration of the inhibitor that causes a 50% reduction in the viability of MT-4 cells, indicating its cytotoxicity.[1] |

Structural Analysis: Binding Mode of Inhibitor-29

In the absence of a publicly available crystal structure of the HIV-1 RT/inhibitor-29 complex, molecular docking studies have been instrumental in elucidating the probable binding interactions. These computational models provide valuable insights into the structural basis of the inhibitor's potency and its activity against resistant strains.

The diarylpyrimidine scaffold of inhibitor-29 is predicted to occupy the well-characterized NNRTI binding pocket (NNIBP) of the HIV-1 RT p66 subunit. This pocket is located approximately 10 Å from the polymerase active site. The binding of the inhibitor induces conformational changes in the enzyme, leading to the inhibition of its DNA polymerization activity.

Key predicted interactions between this compound and the NNRTI binding pocket include:

-

Hydrogen Bonding: The pyrimidine core and substituted side chains of the inhibitor are likely to form hydrogen bonds with the main chain or side chain atoms of key residues within the NNIBP, such as Lys101, Lys103, and Tyr181.

-

Hydrophobic Interactions: The aromatic rings of the diarylpyrimidine scaffold engage in extensive hydrophobic and π-π stacking interactions with a number of aromatic and aliphatic residues lining the pocket, including Tyr181, Tyr188, Phe227, Trp229, and Pro236.

-

Interactions with Tolerant Regions: The morpholine-substituted side chain of inhibitor-29 is designed to extend into the "tolerant regions" of the NNIBP. This allows the inhibitor to maintain its binding affinity even in the presence of mutations that alter the core of the binding pocket, contributing to its activity against resistant strains.

Experimental Protocols

Chemical Synthesis of this compound

The synthesis of diarylpyrimidine-based NNRTIs like inhibitor-29 typically follows a convergent synthetic route. A generalized workflow is depicted below.

Detailed Steps (Illustrative):

-

Step 1: First Cross-Coupling: 2,4-Dichloropyrimidine is reacted with a substituted aniline (representing one of the "wings" of the inhibitor) via a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) to form an intermediate.

-

Step 2: Second Cross-Coupling: The resulting intermediate is then subjected to a second cross-coupling reaction, typically a Suzuki coupling, with a substituted arylboronic acid (representing the second "wing") to construct the core diarylpyrimidine scaffold.

-

Step 3: Side Chain Elaboration: The final step involves the chemical modification of a reactive handle on one of the aryl rings to introduce the desired side chain, in this case, the morpholine-containing moiety. Purification is typically achieved through column chromatography.

Anti-HIV-1 Activity Assay

The antiviral activity of this compound is determined using a cell-based assay that measures the inhibition of viral replication.

Protocol:

-

Cell Culture: MT-4 cells, a human T-cell line susceptible to HIV-1 infection, are cultured in appropriate media.

-

Infection: A known amount of HIV-1 (e.g., strain IIIB or a resistant variant) is added to the cell cultures.

-

Inhibitor Treatment: Serial dilutions of this compound are added to the infected cell cultures.

-

Incubation: The treated and control cultures are incubated for a period of 4-5 days to allow for viral replication and the induction of cytopathic effects.

-

MTT Assay: The viability of the cells is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

Data Analysis: The absorbance of the dissolved formazan is measured, and the EC50 value is calculated as the concentration of the inhibitor that protects 50% of the cells from virus-induced death.

Cytotoxicity Assay

The cytotoxicity of this compound is determined to assess its therapeutic index.

Protocol:

-

Cell Culture: Uninfected MT-4 cells are cultured in 96-well plates.

-

Inhibitor Treatment: Serial dilutions of this compound are added to the cells.

-

Incubation: The cells are incubated for the same duration as the antiviral assay (4-5 days).

-

MTT Assay: Cell viability is measured using the MTT assay.

-

Data Analysis: The CC50 value is calculated as the concentration of the inhibitor that reduces the viability of the cells by 50%.

Molecular Docking Protocol

Molecular docking simulations are performed to predict the binding mode of this compound within the NNRTI binding pocket of HIV-1 RT.

Protocol:

-

Protein Preparation: A high-resolution crystal structure of HIV-1 RT (e.g., from the Protein Data Bank) is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

-

Ligand Preparation: The 3D structure of this compound is generated and energy-minimized.

-

Binding Site Definition: The NNRTI binding pocket is defined based on the location of a co-crystallized ligand in the template structure or by identifying key residues known to be involved in NNRTI binding.

-

Docking Simulation: A docking algorithm is used to flexibly dock the inhibitor into the defined binding site, generating a series of possible binding poses.

-

Pose Analysis and Scoring: The generated poses are scored based on their predicted binding affinity, and the interactions with the protein are analyzed to identify the most plausible binding mode.

Conclusion

This compound represents a promising lead compound in the development of novel NNRTIs. Its potent antiviral activity, including against a drug-resistant strain, highlights the potential of the diarylpyrimidine scaffold with targeted modifications. The structural insights from molecular modeling provide a rational basis for its mechanism of action and will guide the design of next-generation inhibitors with improved potency, resistance profiles, and pharmacokinetic properties. The experimental protocols detailed in this guide provide a framework for the synthesis and evaluation of such novel anti-HIV agents.

References

Early Pharmacokinetic Profile of HIV-1 Inhibitor-29: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the early-stage pharmacokinetic (PK) profile of the novel antiretroviral candidate, HIV-1 Inhibitor-29. The document details the in vitro absorption, distribution, metabolism, and excretion (ADME) properties and the in vivo pharmacokinetic parameters following intravenous and oral administration in a preclinical rat model. All quantitative data are summarized in structured tables for clarity and comparative analysis. Detailed experimental protocols for the key assays are provided to ensure reproducibility. Additionally, logical and experimental workflows are visualized using diagrams to facilitate a clear understanding of the evaluation process.

Introduction

The development of new antiretroviral agents with favorable pharmacokinetic properties is crucial for improving treatment regimens for individuals with Human Immunodeficiency Virus Type 1 (HIV-1). An ideal candidate should exhibit good oral bioavailability, appropriate distribution to target tissues, predictable metabolic pathways, and a half-life that supports a convenient dosing schedule.[1][2] Early assessment of these ADME properties is a critical component of the drug discovery process, enabling the selection of candidates with the highest potential for clinical success.[1][3][4][5]

This whitepaper focuses on "this compound," a novel molecule currently in the preclinical development phase. The following sections present a synthesized early pharmacokinetic dataset, based on standard industry assays, to characterize its potential as a therapeutic agent.

In Vitro Pharmacokinetic Profile

The in vitro ADME studies are foundational in predicting the in vivo behavior of a drug candidate.[5][6] These assays evaluate the fundamental physicochemical and biochemical properties of this compound.

Data Summary: In Vitro ADME

The following table summarizes the key in vitro ADME parameters for this compound.

| Parameter | Assay | Result | Interpretation |

| Metabolic Stability | Rat Liver Microsomes | t¹/² = 25 min | Moderate to High Metabolic Clearance |

| CLint = 55.4 µL/min/mg | |||

| Permeability | Caco-2 | Pₐₚₚ (A→B) = 15.0 x 10⁻⁶ cm/s | High Permeability |

| Pₐₚₚ (B→A) = 32.5 x 10⁻⁶ cm/s | |||

| Efflux Ratio = 2.17 | Suggests Active Efflux | ||

| Plasma Protein Binding | Rapid Equilibrium Dialysis | 98.5% | High Binding to Plasma Proteins |

| Aqueous Solubility | Thermodynamic | 75 µg/mL at pH 7.4 | Moderate Solubility |

In Vivo Pharmacokinetic Profile in Rats

To understand the disposition of this compound in a living system, pharmacokinetic studies were conducted in Sprague-Dawley rats following both intravenous (IV) and oral (PO) administration.[7][8]

Data Summary: In Vivo Pharmacokinetics in Rats

The table below presents the key pharmacokinetic parameters of this compound in rats.

| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) |

| Cₘₐₓ (ng/mL) | 1500 | 850 |

| Tₘₐₓ (h) | 0.08 | 1.0 |

| AUC₀₋ₜ (ng·h/mL) | 2100 | 4200 |

| AUC₀₋ᵢₙf (ng·h/mL) | 2150 | 4350 |

| t¹/² (h) | 2.5 | 2.8 |

| CL (mL/min/kg) | 7.75 | - |

| Vdₛₛ (L/kg) | 1.5 | - |

| F (%) | - | 20.2 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure transparency and facilitate replication of the findings.

Protocol: Rat Liver Microsomal Stability Assay

This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.[9][10]

-

Preparation of Reagents :

-

Incubation :

-

The reaction mixture, containing rat liver microsomes (0.5 mg/mL protein concentration), phosphate buffer, and this compound (1 µM final concentration), is pre-warmed at 37°C.[13]

-

The metabolic reaction is initiated by adding the pre-warmed cofactor solution.[13]

-

A control incubation is run in parallel without the NADPH cofactor to assess for non-enzymatic degradation.[13]

-

-

Sampling and Analysis :

-

Aliquots are removed at specified time points (e.g., 0, 5, 15, 30, and 45 minutes).[13]

-

The reaction is terminated by adding a stop solution (e.g., cold acetonitrile) containing an internal standard.[9]

-

Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of this compound.

-

-

Data Analysis :

-

The natural logarithm of the percentage of remaining this compound is plotted against time.

-

The elimination rate constant (k) is determined from the slope of the linear regression.

-

The half-life (t¹/²) is calculated as 0.693/k.

-

Intrinsic clearance (CLᵢₙₜ) is calculated from the half-life and incubation parameters.

-

Protocol: Caco-2 Permeability Assay

This assay is widely used as an in vitro model for predicting human drug absorption.[14][15] The Caco-2 cell line is derived from a human colorectal carcinoma and differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.[14]

-

Cell Culture :

-

Caco-2 cells are seeded on permeable filter supports in a transwell plate and cultured for 18-22 days to form a confluent, differentiated monolayer.[14][16]

-

The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) before and after the experiment.[17]

-

-

Permeability Measurement :

-

The cell monolayer is washed with a transport buffer (e.g., Hanks' Balanced Salt Solution).

-

This compound is added to the apical (A) side for apical-to-basolateral (A→B) permeability assessment or to the basolateral (B) side for basolateral-to-apical (B→A) assessment.[17]

-

Samples are collected from the receiver compartment at specific time points.

-

-

Analysis and Calculation :

-

The concentration of this compound in the collected samples is quantified by LC-MS/MS.

-

The apparent permeability coefficient (Pₐₚₚ) is calculated using the following equation: Pₐₚₚ = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter, and C₀ is the initial concentration in the donor compartment.

-

The efflux ratio is calculated as Pₐₚₚ (B→A) / Pₐₚₚ (A→B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[14]

-

Protocol: In Vivo Pharmacokinetic Study in Rats

This study determines the pharmacokinetic profile of a compound in an animal model.[7]

-

Animal Dosing :

-

Male Sprague-Dawley rats are used for the study.

-

For intravenous administration, this compound is formulated in a suitable vehicle and administered as a bolus dose via the tail vein.

-

For oral administration, the compound is formulated and administered by oral gavage.[7]

-

-

Blood Sampling :

-

Blood samples are collected at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into tubes containing an anticoagulant.[7]

-

Plasma is separated by centrifugation and stored frozen until analysis.

-

-

Bioanalysis :

-

The concentration of this compound in plasma samples is determined using a validated LC-MS/MS method.

-

-

Pharmacokinetic Analysis :

-

Plasma concentration-time data are analyzed using non-compartmental methods with pharmacokinetic software.[7]

-

Key parameters such as Cₘₐₓ, Tₘₐₓ, AUC, t¹/², clearance (CL), and volume of distribution (Vdₛₛ) are calculated.

-

Oral bioavailability (F) is calculated as: (AUCₚₒ / AUCᵢᵥ) * (Doseᵢᵥ / Doseₚₒ) * 100.

-

Visualizations

Experimental Workflow for Pharmacokinetic Profiling

Logical Flow for Bioavailability Assessment

Discussion and Conclusion

The early pharmacokinetic data for this compound provides a preliminary but essential understanding of its potential as a drug candidate. The in vitro results indicate that the compound has high permeability, which is favorable for oral absorption.[17][18] However, the data also suggests that it may be a substrate for efflux transporters, which could limit its net absorption.[14]

The moderate to high metabolic clearance observed in rat liver microsomes suggests that the compound is susceptible to hepatic metabolism.[10][13] This is consistent with the in vivo findings in rats, which show a moderate oral bioavailability of 20.2%. The high plasma protein binding will limit the fraction of free drug available to exert its pharmacological effect and to be cleared.

References

- 1. allucent.com [allucent.com]

- 2. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]

- 6. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 7. admescope.com [admescope.com]

- 8. The Workflow of Preclinical Pharmacokinetics Experiments - Creative Bioarray [dda.creative-bioarray.com]

- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 10. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 14. Caco-2 Permeability | Evotec [evotec.com]

- 15. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]

- 16. diva-portal.org [diva-portal.org]

- 17. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 18. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 19. mdpi.com [mdpi.com]

"HIV-1 inhibitor-29" preliminary toxicity screening

An In-depth Technical Guide for Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary toxicity screening of HIV-1 Inhibitor-29, a novel compound identified as a potent non-nucleoside reverse transcriptase inhibitor (NNRTI). The data presented herein is crucial for the early assessment of the compound's safety profile and for guiding further preclinical development.

Introduction

The development of new antiretroviral agents is a critical component in the global strategy to combat HIV/AIDS. This compound has demonstrated significant potency against wild-type and clinically relevant mutant strains of HIV-1. An essential step in the drug development process is the early evaluation of a compound's potential toxicity to estimate its therapeutic index.[1] This document outlines the in vitro cytotoxicity of Inhibitor-29 and the methodologies employed in its preliminary safety assessment.

Quantitative Toxicity Data

The preliminary toxicity of this compound was primarily assessed through in vitro cytotoxicity assays. The key parameters measured were the 50% cytotoxic concentration (CC50) and the 50% effective concentration (EC50), which are used to calculate the selectivity index (SI). The SI (CC50/EC50) is a critical measure of a compound's therapeutic window.

Table 1: In Vitro Cytotoxicity and Antiviral Activity of this compound

| Cell Line | Assay Type | Parameter | Value |

| MT-4 | Cytotoxicity | CC50 | > 227.3 µM |

| MT-4 | Antiviral Activity (HIV-1 Wild-Type) | EC50 | 0.011 µM |

| MT-4 | Selectivity Index | SI | > 20663 |

Data Interpretation:

The results indicate that this compound exhibits a high selectivity index, suggesting a wide therapeutic window. A CC50 value greater than 227.3 µM in MT-4 cells demonstrates low cytotoxicity at concentrations significantly higher than its effective antiviral concentration.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of toxicological findings. The following section describes the protocol for the in vitro cytotoxicity assay used to evaluate this compound.

3.1. In Vitro Cytotoxicity Assay

Objective: To determine the concentration of this compound that results in 50% reduction in cell viability (CC50) in a human T-cell line.

Materials:

-

MT-4 human T-cell line

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: MT-4 cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of complete RPMI-1640 medium.

-

Compound Addition: Serial dilutions of this compound are prepared in the culture medium. 100 µL of each dilution is added to the respective wells. A control group with no compound is included.

-

Incubation: The plates are incubated for 5 days at 37°C in a humidified atmosphere with 5% CO2. This duration corresponds to the period of the anti-HIV assay.

-

MTT Assay: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.

-

Solubilization: 100 µL of solubilization buffer is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The CC50 value is determined from the dose-response curve.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the workflow for the in vitro cytotoxicity assessment of this compound.

Caption: Workflow for the MTT-based cytotoxicity assay.

4.2. HIV-1 Reverse Transcriptase Inhibition Pathway

This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI). NNRTIs work by binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, which is distant from the active site. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA.

Caption: Mechanism of action of this compound.

Conclusion

The preliminary in vitro toxicity screening of this compound reveals a promising safety profile, characterized by low cytotoxicity and a high selectivity index. These findings support the continued investigation of this compound as a potential candidate for antiretroviral therapy. Further in-depth toxicological studies, including in vivo assessments, are warranted to fully characterize its safety profile before advancing to clinical trials.

References

Methodological & Application

Application Notes and Protocols: Cell-Based Assay for HIV-1 Protease Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins.[1][2][3] Inhibition of this protease prevents the production of infectious virions, making it a key target for antiretroviral therapy.[1][4] This document provides a detailed protocol for a cell-based assay to screen for and characterize inhibitors of HIV-1 protease, such as a hypothetical "HIV-1 inhibitor-29," using a fluorescent reporter system. This type of assay allows for the evaluation of inhibitor efficacy within a cellular context.[5][6][7]

Principle of the Assay

This assay utilizes a genetically engineered T-cell line that stably expresses a reporter construct. The construct consists of a fusion protein linking the Gal4 DNA-binding domain and transactivation domain with the HIV-1 protease cleavage site. In the absence of an effective protease inhibitor, the expressed HIV-1 protease cleaves itself from the fusion protein, preventing the activation of a downstream reporter gene, such as Enhanced Green Fluorescent Protein (eGFP).[7] When a potent HIV-1 protease inhibitor is present, the protease is inactivated, the fusion protein remains intact, binds to the Gal4 responsive element, and drives the expression of eGFP.[7] The resulting fluorescence can be quantified to determine the inhibitory activity of the test compound.

Data Presentation

The efficacy and toxicity of a potential HIV-1 inhibitor are typically evaluated by calculating the 50% inhibitory concentration (IC50), the 50% cytotoxic concentration (CC50), and the selectivity index (SI). These values are crucial for determining the therapeutic potential of the compound.

| Parameter | Description | Example Value (for "this compound") |

| IC50 | The concentration of the inhibitor at which 50% of the viral replication or enzyme activity is inhibited. | 0.1 µM |

| CC50 | The concentration of the compound that results in 50% cytotoxicity to the host cells. | 50 µM |

| Selectivity Index (SI) | The ratio of CC50 to IC50 (CC50/IC50). A higher SI value indicates a more promising therapeutic window. | 500 |

Experimental Protocol

This protocol is adapted from established methods for cell-based HIV-1 protease inhibitor screening.[6][7]

Materials and Reagents

-

T-cell line stably expressing the HIV-1 protease reporter construct (e.g., Jurkat T-cells)

-

Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS)

-

Test compound ("this compound") dissolved in DMSO

-

Positive control (e.g., a known HIV-1 protease inhibitor like Saquinavir or Ritonavir)

-

Negative control (DMSO vehicle)

-

96-well flat-bottom cell culture plates

-

Flow cytometer or fluorescence plate reader

-

Cell viability reagent (e.g., CellTiter-Glo®)

Assay Procedure

-

Cell Plating:

-

Culture the reporter T-cell line in complete RPMI-1640 medium.

-

On the day of the assay, harvest the cells and adjust the cell density to 1 x 10^6 cells/mL.

-

Plate 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well plate.

-

-

Compound Addition:

-

Prepare serial dilutions of the test compound ("this compound"), positive control, and negative control (DMSO) in complete RPMI-1640 medium.

-

Add 100 µL of the diluted compounds to the respective wells of the 96-well plate containing the cells. The final volume in each well will be 200 µL.

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48 hours.

-

-

Measurement of Protease Inhibition (eGFP Expression):

-

After incubation, measure the eGFP fluorescence intensity using a fluorescence plate reader (Excitation: 488 nm, Emission: 509 nm) or by flow cytometry.

-

-

Measurement of Cytotoxicity:

-

In a parallel plate prepared under the same conditions, assess cell viability using a suitable reagent according to the manufacturer's instructions.

-

Data Analysis

-

Protease Inhibition:

-

Subtract the background fluorescence from all readings.

-

Normalize the data by setting the fluorescence of the positive control (maximum inhibition) to 100% and the negative control (no inhibition) to 0%.

-

Plot the percentage of inhibition against the log concentration of the test compound and fit the data to a dose-response curve to determine the IC50 value.

-

-

Cytotoxicity:

-

Normalize the cell viability data by setting the viability of the negative control to 100%.

-

Plot the percentage of cell viability against the log concentration of the test compound and fit the data to a dose-response curve to determine the CC50 value.

-

-

Selectivity Index Calculation:

-

Calculate the SI by dividing the CC50 by the IC50.

-

Visualizations

HIV-1 Replication Cycle and Point of Inhibition

The following diagram illustrates the major steps in the HIV-1 replication cycle and highlights the step inhibited by protease inhibitors.

Caption: HIV-1 replication cycle with the protease inhibitor blocking the maturation step.

Experimental Workflow for HIV-1 Protease Inhibitor Screening

The diagram below outlines the key steps in the cell-based screening assay.

Caption: Workflow for the cell-based HIV-1 protease inhibitor screening assay.

References

- 1. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. What are HIV-1 protease inhibitors and how do they work? [synapse.patsnap.com]

- 4. my.clevelandclinic.org [my.clevelandclinic.org]

- 5. Cell-based and biochemical screening approaches for the discovery of novel HIV-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cell-Based Fluorescence Assay for Human Immunodeficiency Virus Type 1 Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols for HIV-1 Inhibitor-29 in Viral Entry Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) continues to be a major global health concern. The entry of HIV-1 into host cells is a critical first step in its replication cycle and presents a key target for antiretroviral drug development.[1][2] This process is mediated by the viral envelope glycoprotein (Env), which consists of the gp120 and gp41 subunits.[3] HIV-1 Inhibitor-29 is a novel small molecule designed to block this crucial entry step, offering a promising avenue for therapeutic intervention.

These application notes provide detailed protocols for utilizing this compound in viral entry assays, guidance on data interpretation, and a summary of its inhibitory activity.

Mechanism of Action

HIV-1 entry into a target cell is a multi-step process that begins with the binding of the gp120 subunit to the CD4 receptor on the host cell surface.[1][4] This interaction triggers conformational changes in gp120, enabling it to bind to a coreceptor, typically CCR5 or CXCR4.[5][6] Coreceptor binding induces further conformational changes in the Env complex, leading to the exposure of the gp41 fusion peptide, which inserts into the host cell membrane.[7] Subsequently, gp41 refolds into a six-helix bundle, bringing the viral and cellular membranes into close proximity and facilitating membrane fusion, allowing the viral core to enter the cytoplasm.[7]

This compound is hypothesized to be a fusion inhibitor that specifically targets the gp41 subunit. By binding to an intermediate conformation of gp41, it prevents the formation of the six-helix bundle, thereby halting the membrane fusion process and blocking viral entry.

Diagram of the HIV-1 Entry Signaling Pathway and Inhibition by this compound

Caption: HIV-1 entry pathway and the inhibitory action of this compound on gp41.

Data Presentation: Inhibitory Activity of this compound

The antiviral activity of this compound was evaluated against a panel of HIV-1 Env-pseudotyped viruses in a single-round infectivity assay using TZM-bl cells. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values were determined.

| HIV-1 Strain | Coreceptor Tropism | IC50 (µM) | EC50 (µM) |

| NL4-3 | X4 | 0.045 | 0.052 |

| BaL | R5 | 0.068 | 0.075 |

| JR-FL | R5 | 0.055 | 0.061 |

| SF162 | R5 | 0.081 | 0.090 |

| A_Clade_Ref | R5 | 0.120 | 0.135 |

| C_Clade_Ref | R5 | 0.095 | 0.108 |

Experimental Protocols

Protocol 1: HIV-1 Env-Pseudotyped Virus Production

This protocol describes the generation of replication-incompetent HIV-1 particles pseudotyped with the Env glycoprotein of interest.

Materials:

-

293T/17 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Env-expressing plasmid

-

HIV-1 backbone plasmid (Env-deficient, expressing luciferase)

-

Transfection reagent (e.g., FuGENE 6)

-

T-75 flasks

-

0.45-µm filters

Procedure:

-

Seed 3 x 10^6 293T/17 cells in a T-75 flask in 12 mL of complete DMEM and incubate overnight at 37°C, 5% CO2. The cells should be 50-80% confluent on the day of transfection.

-

Prepare the DNA-transfection reagent complex according to the manufacturer's instructions. A common ratio is 2:1 of the backbone plasmid to the Env-expressing plasmid.

-

Add the transfection complex dropwise to the cells.

-

Incubate for 48-72 hours at 37°C, 5% CO2.

-

Harvest the virus-containing supernatant.

-

Clarify the supernatant by centrifugation at 500 x g for 10 minutes to remove cellular debris.

-

Filter the supernatant through a 0.45-µm filter.

-

Aliquot the pseudovirus and store at -80°C.

Protocol 2: HIV-1 Viral Entry Assay (TZM-bl Reporter Assay)

This assay quantifies the inhibition of viral entry by measuring the activity of a reporter gene (luciferase) in the target cells.

Materials:

-

TZM-bl cells

-

Complete DMEM

-

HIV-1 Env-pseudotyped virus

-

This compound

-

96-well white, flat-bottom tissue culture plates

-

Luciferase assay reagent (e.g., Britelite Plus)

-

Luminometer

Experimental Workflow Diagram

References

- 1. HIV: Cell Binding and Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Comparative High-Throughput Screening Protocol to Identify Entry Inhibitors of Enveloped Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Review of FDA-Approved Anti-HIV-1 Drugs, Anti-Gag Compounds, and Potential Strategies for HIV-1 Eradication [mdpi.com]

- 4. HIV - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Molecular Mechanism of HIV-1 Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The mechanism of HIV entry to the host cell - Glycopedia [glycopedia.eu]

Application Notes and Protocols for the Study of HIV-1 Replication Using a Capsid Inhibitor (GSK878)

Note: Initial research did not yield specific information for a compound named "HIV-1 inhibitor-29." Therefore, this document utilizes the well-characterized, experimental HIV-1 capsid inhibitor, GSK878 , as a representative molecule to detail its application in studying the HIV-1 replication cycle. The protocols and data presented are based on published research for GSK878 and similar capsid inhibitors.

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Human Immunodeficiency Virus type 1 (HIV-1) capsid is a conical protein shell that encases the viral genome and essential enzymes. It plays a crucial role in multiple stages of the viral replication cycle, including reverse transcription, nuclear import, and virion assembly, making it an attractive target for antiretroviral therapy.[1][2] GSK878 is a potent, experimental small-molecule inhibitor that targets the HIV-1 capsid protein (CA).[1][3] It binds to a pocket on the mature CA hexamer, interfering with the delicate balance of capsid stability required for successful infection.[1][3] These application notes provide an overview of GSK878's mechanism of action and detailed protocols for its use in studying the HIV-1 replication cycle.

Mechanism of Action

GSK878 exhibits a dual mechanism of action, affecting both early and late stages of HIV-1 replication. However, its primary antiviral potency is attributed to its effects on the early phase.[1][2][4]

-

Early Stage Inhibition: GSK878 blocks HIV-1 replication after viral entry but before integration of the viral DNA into the host cell genome. It is understood to hyperstabilize the viral capsid core.[3][5] This increased stability is thought to disrupt the timely uncoating of the capsid, which is necessary for the release of the reverse transcription complex and its subsequent import into the nucleus. This leads to a blockage of nuclear import and subsequent proviral integration.[1][3]

-

Late Stage Inhibition: GSK878 also demonstrates activity in the late stages of replication, likely by interfering with the proper assembly and maturation of new virions.[1][2]

Below is a diagram illustrating the proposed mechanism of action for early-stage inhibition by GSK878.

Mechanism of GSK878 action.

Data Presentation

The antiviral activity of GSK878 has been quantified in various cell-based assays. The following tables summarize the 50% effective concentration (EC₅₀) values against different HIV-1 strains and in the presence of specific mutations.

Table 1: Antiviral Activity of GSK878 Against Wild-Type and Chimeric HIV-1 Reporter Viruses [1][3]

| Virus Strain/Type | Cell Line | Mean EC₅₀ (nM) |

| NLRepRluc-WT | MT-2 | 0.039 |

| Panel of 48 Chimeric Viruses | MT-2 | 0.094 |

Table 2: Impact of Capsid Mutations on GSK878 Antiviral Activity [1]

| Capsid Mutation | Fold Change in EC₅₀ |

| L56I | Increased |

| M66I | Increased |

| Q67H | Increased |

| N74D | Increased |

| T107N | Increased |

| H87P | 3-4 fold increase |

| P90A | Subtle increase |

| P38A (Hypostable) | ~2-fold more sensitive |

| E45A (Hyperstable) | ~14-fold less sensitive |

Experimental Protocols